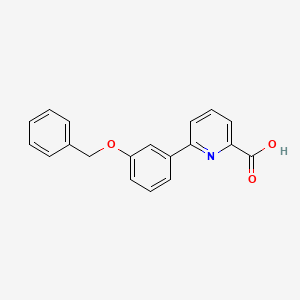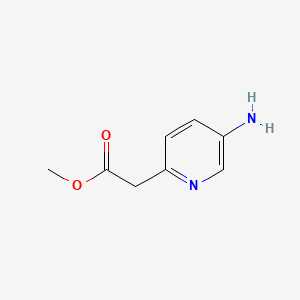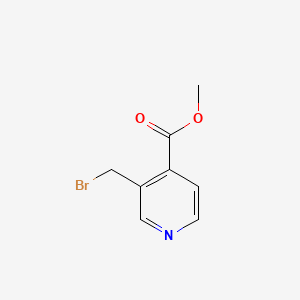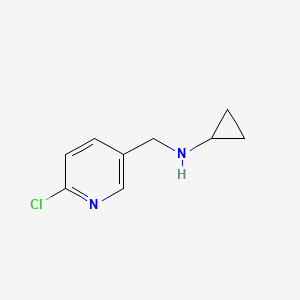
3-(1-Pyrrolidinoethyl)phenylboronsäure
Übersicht
Beschreibung
3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of great significance in the biomedical sector and presents itself as a versatile pharmaceutical intermediate for the synthesis of diverse therapeutic agents .
Synthesis Analysis
Phenylboronic acid, a compound related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular formula of 3-(1-Pyrrolidinoethyl)phenylboronic acid is C12H18BNO2.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, a reaction related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, has been reported. This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .Wissenschaftliche Forschungsanwendungen
Anreicherung von cis-Diol-haltigen Molekülen
Phenylboronsäure (PBA)-funktionalisierte Polymere wurden für die Anreicherung von cis-Diol-haltigen Molekülen verwendet {svg_1}. Diese Polymere weisen eine extrem hohe Selektivität für die cis-Diol-haltigen Moleküle auf {svg_2}. Die in DMSO synthetisierten PBA-funktionalisierten Polymere zeigten eine hohe Bindungsaffinität mit Dissoziationskonstanten von 2,0 × 10 –4 M bzw. 9,8 × 10 –5 M für Adenosin bzw. Catechol {svg_3}.
Trennung
Die einzigartige Chemie von PBA mit Polyolverbindungen, insbesondere Kohlenhydraten, bietet eine Möglichkeit, PBA-basierte polymere Nanomaterialien zu entwickeln {svg_4}. Diese Materialien wurden in Trennungsprozessen eingesetzt {svg_5}.
Sensorik
PBA-basierte polymere Nanomaterialien wurden in Sensoranwendungen eingesetzt {svg_6}. Die einzigartige Chemie von PBA mit Polyolverbindungen, insbesondere Kohlenhydraten, bietet eine Möglichkeit, PBA-basierte polymere Nanomaterialien zu entwickeln {svg_7}.
Bildgebung
PBA-basierte polymere Nanomaterialien wurden auch in Bildgebungsanwendungen eingesetzt {svg_8}. Die einzigartige Chemie von PBA mit Polyolverbindungen, insbesondere Kohlenhydraten, bietet eine Möglichkeit, PBA-basierte polymere Nanomaterialien zu entwickeln {svg_9}.
Diagnostik
PBA-basierte polymere Nanomaterialien wurden in diagnostischen Anwendungen eingesetzt {svg_10}. Die einzigartige Chemie von PBA mit Polyolverbindungen, insbesondere Kohlenhydraten, bietet eine Möglichkeit, PBA-basierte polymere Nanomaterialien zu entwickeln {svg_11}.
Arzneimittelfreisetzung
PBA-basierte polymere Nanomaterialien wurden in Systemen zur Arzneimittelabgabe eingesetzt {svg_12}. Die einzigartige Chemie von PBA mit Polyolverbindungen, insbesondere Kohlenhydraten, bietet eine Möglichkeit, PBA-basierte polymere Nanomaterialien zu entwickeln {svg_13}.
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Pyrrolidinoethyl)phenylboronic acid are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play a crucial role in various biological processes, including cellular communication, energy metabolism, and immune response.
Mode of Action
3-(1-Pyrrolidinoethyl)phenylboronic acid interacts with its targets through a reversible covalent reaction . Under high pH conditions, the compound can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol . This pH-controllable capture/release feature gives the compound great feasibility to develop pH-responsive materials .
Biochemical Pathways
The compound’s interaction with cis-diol containing molecules affects various biochemical pathways. For instance, it can influence the pathways related to nucleoside metabolism and glycoprotein synthesis . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses.
Result of Action
The molecular and cellular effects of 3-(1-Pyrrolidinoethyl)phenylboronic acid’s action are largely dependent on its targets. For example, its high binding affinity to adenosine and catechol can influence cellular energy metabolism and neurotransmission . Furthermore, its ability to form complexes with glycoproteins can affect cellular communication and immune responses .
Action Environment
The action, efficacy, and stability of 3-(1-Pyrrolidinoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s mode of action . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and effectiveness .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-(1-Pyrrolidinoethyl)phenylboronic acid. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The pyrrolidine ring, a component of 3-(1-Pyrrolidinoethyl)phenylboronic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The future of this compound lies in its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(1-Pyrrolidinoethyl)phenylboronic acid are not fully understood. It is known that boronic acids, including 3-(1-Pyrrolidinoethyl)phenylboronic acid, can form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Molecular Mechanism
The molecular mechanism of 3-(1-Pyrrolidinoethyl)phenylboronic acid is not well understood. It is known that boronic acids can form reversible complexes with polyols, including sugars . This could potentially influence the activity of enzymes, proteins, and other biomolecules.
Eigenschaften
IUPAC Name |
[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQBDXBDCHOEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672416 | |
| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-44-8 | |
| Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



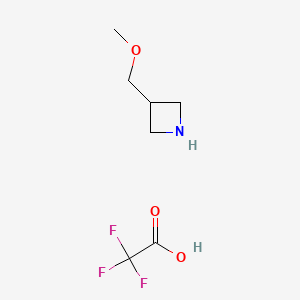
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)


![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

